![molecular formula C26H20N2OS2 B2747612 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide CAS No. 476275-64-6](/img/structure/B2747612.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

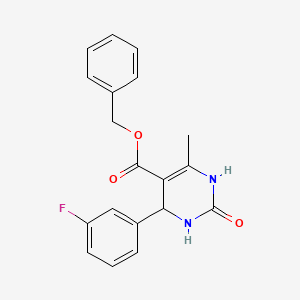

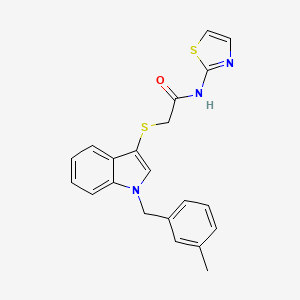

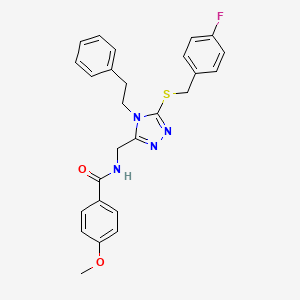

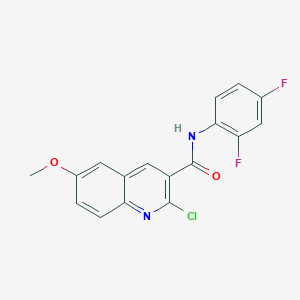

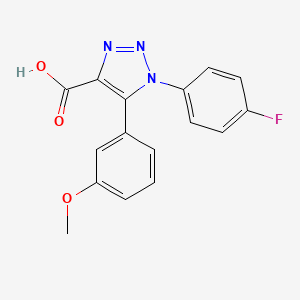

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole derivatives, which are known to exhibit diverse biological activities such as antibacterial, antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide”, is typically achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The specific structure of “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide” would include additional functional groups attached to the benzothiazole core .Wissenschaftliche Forschungsanwendungen

Quantum Dots and Optoelectronics

Quantum dots (QDs) are nanoscale semiconductor particles that exhibit quantum confinement effects. Researchers have explored using this compound as a precursor for synthesizing QDs. These tiny, luminescent particles find applications in displays, solar cells, and biological imaging due to their tunable emission properties. By controlling the size and composition of QDs derived from our compound, scientists can tailor their optical properties for specific applications .

Anticancer Agents

The benzothiazole and benzothiophene moieties in the compound suggest potential anticancer activity. Researchers investigate its effects on cancer cell lines, studying its mechanism of action and potential as a targeted therapy. The carboxamide group may enhance cellular uptake, making it an interesting candidate for drug development. Further studies are needed to validate its efficacy and safety .

Organic Light-Emitting Diodes (OLEDs)

The naphthalene core and benzothiophene ring make this compound suitable for OLEDs. OLEDs are energy-efficient, thin-film devices used in displays and lighting. By incorporating our compound into OLED structures, researchers aim to improve device efficiency, color purity, and stability. Its electron-transporting properties are particularly relevant in this context .

Photovoltaics and Solar Cells

Given the compound’s conjugated structure, it could serve as a building block for organic photovoltaic materials. Organic solar cells based on small molecules offer advantages such as flexibility and low-cost fabrication. Researchers explore its potential as an electron donor or acceptor in bulk heterojunction solar cells. Optimization of its electronic properties is crucial for efficient charge separation and transport .

Fluorescent Probes and Sensors

The benzothiazole group is known for its fluorescence properties. Scientists have synthesized derivatives of our compound as fluorescent probes for detecting specific analytes (e.g., metal ions, pH changes, or enzyme activity). These probes find applications in biological imaging, environmental monitoring, and chemical sensing. Their selectivity and sensitivity depend on the specific functionalization of the compound .

Quantum Computing and Information Processing

As quantum technologies advance, the compound’s quantum properties become relevant. Quantum computing relies on qubits (quantum bits) with unique states. Researchers explore using individual molecules (such as our compound) as qubits. By controlling their quantum states, they aim to build more powerful quantum computers. Additionally, the compound’s entanglement properties may play a role in quantum communication and cryptography .

These applications highlight the versatility of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide across diverse scientific fields. Keep in mind that ongoing research may uncover even more exciting possibilities! 🌟

Zukünftige Richtungen

The future directions for the study of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide”, could involve further exploration of their potential biological activities and mechanisms of action, as well as the development of new synthetic methods for their preparation .

Wirkmechanismus

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .

Mode of Action

The compound interacts with its bacterial targets, leading to their elimination. It exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth

Biochemical Pathways

Given its bactericidal activity, it likely disrupts essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The compound’s action results in the elimination of bacterial strains such as Staphylococcus aureus . It exhibits bactericidal activity, effectively reducing the bacterial population .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2OS2/c29-24(18-14-13-16-7-1-2-8-17(16)15-18)28-26-23(19-9-3-5-11-21(19)30-26)25-27-20-10-4-6-12-22(20)31-25/h1-2,4,6-8,10,12-15H,3,5,9,11H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCISYEHMIHFFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747531.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2747532.png)

![(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2747536.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2747540.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2747545.png)

![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)